

Tilivalline: A Novel Microbial Metabolite for Microtubule Stabilization Studies

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Compound of Interest

Compound Name: *Tilivalline*

Cat. No.: *B046830*

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Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals.

Tilivalline, an enterotoxin produced by the bacterium *Klebsiella oxytoca*, has emerged as a valuable tool for studying microtubule dynamics.[1] This pyrrolobenzodiazepine (PBD) natural product exhibits a distinct mechanism of action, directly binding to tubulin and promoting microtubule stabilization, ultimately leading to mitotic arrest and apoptosis in proliferating cells.[2][3] These characteristics make **Tilivalline** a compelling subject for cancer research and a useful probe for investigating the intricacies of cytoskeletal function.

Mechanism of Action

Tilivalline exerts its biological effects by directly interacting with the microtubule cytoskeleton. Unlike its co-metabolite, tilimycin, which acts as a genotoxin, **tilivalline's** primary target is tubulin, the fundamental protein subunit of microtubules.[2][3] Biochemical studies have demonstrated that **Tilivalline** enhances both the nucleation and elongation phases of microtubule polymerization, indicating a stabilizing effect.[2] This stabilization of the microtubule network disrupts the dynamic instability essential for proper mitotic spindle formation and function, leading to a cell cycle arrest in the G2/M phase.[2] The sustained mitotic block ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of **Tilivalline**.

Parameter	Cell Line	Value	Reference
Cytotoxicity (IC50)	Not Specified	2.7 nM	[2]

Note: The reported IC50 value represents the general cytotoxicity of **Tilivalline** and is not a direct measure of its microtubule-stabilizing activity. Further studies are needed to determine the precise EC50 for microtubule stabilization and the binding affinity (Kd) to tubulin.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of **Tilivalline** on microtubule stabilization.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of **Tilivalline** on the polymerization of purified tubulin by monitoring the increase in turbidity.

Materials:

- Purified tubulin (>99% pure)
- GTP (Guanosine-5'-triphosphate) solution (100 mM)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- **Tilivalline** stock solution (in DMSO)
- Paclitaxel (positive control for stabilization)
- Nocodazole (negative control for destabilization)
- DMSO (vehicle control)
- Pre-warmed 96-well microplate

- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

- Reagent Preparation:
 - On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
 - Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
 - Prepare serial dilutions of **Tilivalline**, Paclitaxel, and Nocodazole in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
- Reaction Setup (on ice):
 - In a pre-chilled 96-well plate, add the desired concentrations of **Tilivalline**, control compounds, or DMSO (vehicle control).
 - Add the tubulin solution to each well.
 - To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
- Measurement:
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.
 - Measure the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis:
 - Plot the absorbance at 340 nm against time for each condition.
 - An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.

Cell-Based Assay for Mitotic Arrest

This protocol uses flow cytometry to quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with **Tilivalline**.

Materials:

- HeLa cells (or other suitable cancer cell line)
- Complete cell culture medium
- **Tilivalline** stock solution (in DMSO)
- Paclitaxel (positive control)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

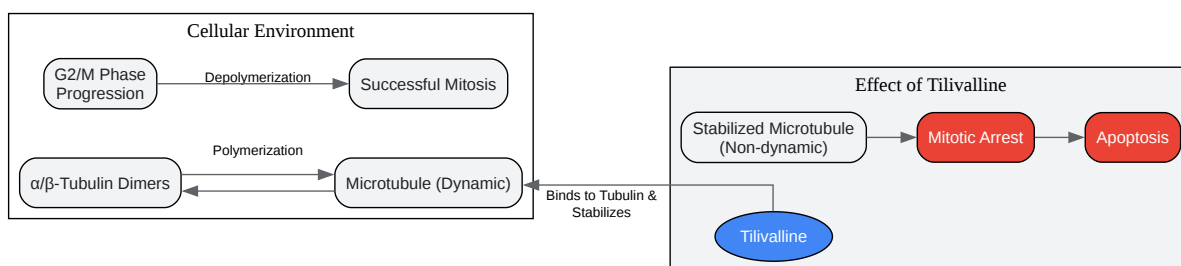
Protocol:

- Cell Seeding:
 - Seed HeLa cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
 - Allow cells to adhere and grow for 24 hours.
- Compound Treatment:
 - Treat the cells with various concentrations of **Tilivalline**, Paclitaxel, or DMSO (vehicle control).
 - Incubate the cells for 12, 24, and 48 hours.

- Cell Harvesting and Staining:
 - Harvest the cells by trypsinization.
 - Wash the cells with PBS and fix them in cold 70% ethanol.
 - Wash the fixed cells with PBS and resuspend them in PI staining solution.
 - Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry:
 - Analyze the DNA content of the cells using a flow cytometer.
 - Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
- Data Analysis:
 - An increase in the percentage of cells in the G2/M phase in **Tilivalline**-treated samples compared to the control indicates mitotic arrest.

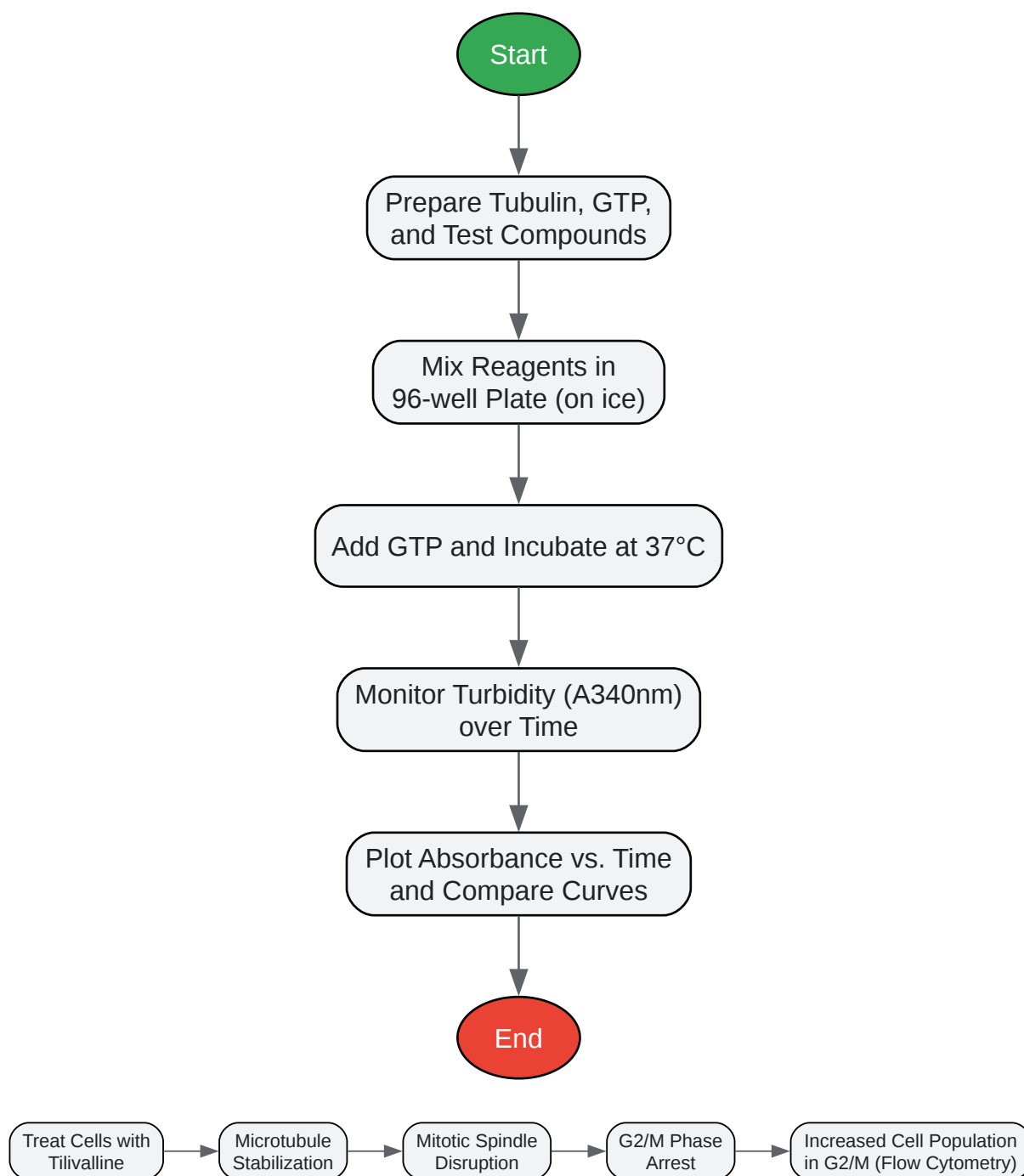
Visualizations

The following diagrams illustrate key concepts related to the application of **Tilivalline** in microtubule research.



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Caption: Mechanism of **Tilivalline**-induced microtubule stabilization and apoptosis.



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References

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